2-{[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid
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Overview
Description
2-{[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid is an organic compound with the molecular formula C16H17NO6S. This compound features a benzoic acid core substituted with a sulfonylamino group, which is further substituted with a 2,5-dimethoxy-4-methylphenyl group. The presence of both methoxy and sulfonyl groups imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available 2,5-dimethoxy-4-methylbenzenesulfonyl chloride and 2-aminobenzoic acid.
Reaction Conditions: The sulfonyl chloride is reacted with 2-aminobenzoic acid in the presence of a base such as triethylamine or pyridine. This reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-{[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy groups may also contribute to the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}benzoic acid: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid: Lacks the methoxy groups, potentially reducing its solubility and altering its interaction with biological targets.
2-{[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]amino}acetic acid: Contains an acetic acid moiety instead of a benzoic acid, which may influence its acidity and reactivity.
Uniqueness
2-{[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid is unique due to the combination of methoxy, methyl, and sulfonylamino groups, which collectively contribute to its distinct chemical and biological properties. This makes it a valuable compound for various research applications, offering a balance of reactivity, stability, and biological activity.
Properties
IUPAC Name |
2-[(2,5-dimethoxy-4-methylphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S/c1-10-8-14(23-3)15(9-13(10)22-2)24(20,21)17-12-7-5-4-6-11(12)16(18)19/h4-9,17H,1-3H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYWGNCKIHXKFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=CC=C2C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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